![molecular formula C45H57NO14 B1259552 Cabazitaxel-[d6]](/img/structure/B1259552.png)
Cabazitaxel-[d6]
Übersicht
Beschreibung
Cabazitaxel is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with cabazitaxel has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.
Wissenschaftliche Forschungsanwendungen
Clinical Applications in Prostate Cancer
1. Efficacy in mCRPC:
Cabazitaxel is indicated for patients with mCRPC who have previously received docetaxel. A pivotal study known as TROPIC demonstrated that cabazitaxel significantly improves overall survival compared to mitoxantrone, with median survival rates reported at 15.1 months versus 12.7 months, respectively . Subsequent studies have reinforced these findings, indicating that cabazitaxel remains effective even after multiple lines of therapy.
2. Safety Profile:
The safety profile of cabazitaxel is a crucial aspect of its application. In a large observational study involving 660 Japanese patients, adverse drug reactions were common but manageable. Neutropenia was reported in 49.1% of patients, with febrile neutropenia occurring in 18% . The use of prophylactic granulocyte colony-stimulating factor has been shown to mitigate the incidence of severe neutropenia .
3. Biweekly Administration:
Recent studies have explored biweekly administration of cabazitaxel at a reduced dose (16 mg/m²) combined with G-CSF, which has been associated with lower rates of neutropenic complications compared to the standard triweekly regimen (25 mg/m²) . This adjustment is particularly relevant for older patients who are at increased risk for severe side effects.
Efficacy Beyond Prostate Cancer
1. Other Cancer Types:
Emerging research suggests potential applications of cabazitaxel in other malignancies such as squamous cell carcinoma of the head and neck (SCCHN). A phase II study indicated that while cabazitaxel showed some activity in SCCHN, it did not meet primary endpoints for efficacy and was associated with significant toxicity .
2. Hepatocellular Carcinoma:
Cabazitaxel has also been investigated as a treatment option for hepatocellular carcinoma (HCC), particularly in cases resistant to conventional chemotherapy. Studies indicate that cabazitaxel may overcome resistance mechanisms associated with P-glycoprotein overexpression .
Case Studies and Real-World Evidence
1. Case Reports:
Several case reports highlight the effectiveness of cabazitaxel in heavily pretreated patients with mCRPC. For instance, two notable cases demonstrated significant PSA declines and improvements in overall health status despite extensive prior treatments . These cases underscore the potential for cabazitaxel to provide meaningful responses even in advanced disease states.
2. Real-World Data:
A comprehensive analysis of real-world data from Japan involving 660 patients confirmed the safety and efficacy profile consistent with clinical trial results, showing PSA response rates of 28.1% for a decrease of ≥30% from baseline . This data supports the use of cabazitaxel as a viable option in clinical practice.
Summary Table of Key Findings
Study/Trial | Population | Efficacy Outcomes | Adverse Events | Notes |
---|---|---|---|---|
TROPIC | mCRPC | OS: 15.1 vs 12.7 months | Neutropenia (49.1%) | Standard regimen |
CABASTY | Elderly mCRPC | Reduced neutropenic complications | Febrile neutropenia (10.4%) | Biweekly dosing |
Japanese Study | mCRPC | PSA response ≥30%: 28.1% | Neutropenia (49.1%) | Real-world evidence |
SCCHN Phase II | SCCHN | Low activity noted | High febrile neutropenia rate (17%) | Limited efficacy |
Eigenschaften
IUPAC Name |
[4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.